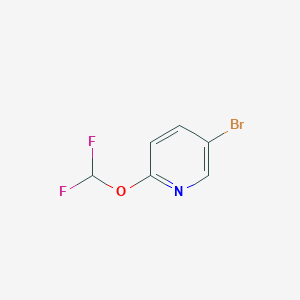

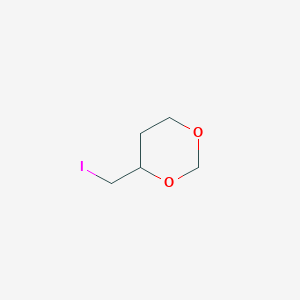

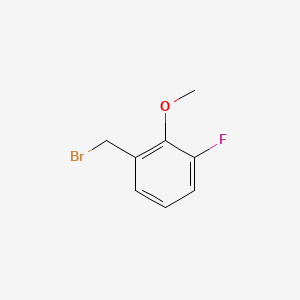

4-(Iodomethyl)-1,3-dioxane

Overview

Description

This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.

Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis

This would involve analyzing the molecular structure of the compound, including bond lengths and angles, hybridization states of the atoms, and any notable structural features.Chemical Reactions Analysis

This would involve detailing any known chemical reactions that the compound undergoes, including the reactants, products, and conditions of these reactions.Physical And Chemical Properties Analysis

This would involve detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Enantioselective Synthesis of Homo-N-Nucleosides

4-(Iodomethyl)-1,3-dioxane has been used in the synthesis of homo-N-nucleoside analogs. The compound was prepared from dimethyl tartrate and reacted with nucleobases like uracil and adenine (Yu & Carlsen, 2008).

Degradation in the Nuclear Industry

In the nuclear industry, 1,4-dioxane is utilized as a solvent in liquid scintillation techniques for measuring beta-emitters such as tritium (3H) or C14 in aqueous media. Its degradation using advanced oxidation processes has been studied to address the contamination risks (Chitra et al., 2012).

Regioselective Lithium-Iodine Exchange-Initiated Cleavage

The lithium-iodine exchange-initiated fragmentation of 4-substituted 2-iodomethyl-1,3-dioxanes has been studied, showcasing a complex-induced proximity effect responsible for the selectivity of the cleavage (Bailey & Fair, 2016).

Bioremediation of Contaminated Waters

Studies have focused on bioremediation strategies for 1,4-dioxane contamination in groundwater, surface water, and drinking water. The research emphasized the challenges due to its unique chemical properties and co-occurrence with other contaminants (Zhang et al., 2017).

Conformational Analysis in Organic Synthesis

Conformational analysis of 1,3-dioxane derivatives, including 4-(Iodomethyl)-1,3-dioxane, has been essential in understanding their structural properties andapplications in organic synthesis (Kuznetsov et al., 2009).

Synthesis of 1,3-Dioxane Derivatives

Iodine has been found effective for the cross-coupling of olefins with aldehydes to produce 4-substituted 1,3-dioxane derivatives, including 4-(Iodomethyl)-1,3-dioxane. This method is significant for its simplicity, convenience, and practicality in synthesis (Yadav et al., 2008).

Studies on Cyclic Ethers

Research has been conducted on the synthesis and conformations of various isomers of 1,4-dioxane, including derivatives like 4-(Iodomethyl)-1,3-dioxane. This is crucial for understanding the structure and behavior of these compounds (Sumi & Kametani, 1973).

Microbial Fenton Reaction for Environmental Remediation

Studies have shown that a microbially driven Fenton reaction can degrade 1,4-dioxane effectively. This approach is promising for in situ remediation technologies to degrade contaminants like 1,4-dioxane in environmental settings (Sekar & DiChristina, 2014).

Molecular Dynamics in Liquid Dioxanes

Molecular dynamics studies of liquids with 1,4-dioxane or 1,3-dioxane molecules provide insights into how these solvents interact in solute−solvent interactions, which is crucial for understanding their applications in different scientific fields (Geerlings et al., 2000).

UV/Hydrogen Peroxide Process in Water Purification

Research has been focused on understanding the degradation mechanism of 1,4-dioxane in water using the UV/Hydrogen Peroxide process. This is vital for developing more effective water purification techniques (Stefan & Bolton, 1998).

Hydration Studies in Dioxane-Water Solutions

Hydration effects in dioxane-water solutions have been studied to understand the concentration-dependent changes of thermal and elastic properties. This research is important for applications in chemistry and materials science (Sikorska & Linde, 2008).

Treatment Technologies for Environmental Contaminants

The development and application of treatment technologies for 1,4-dioxane, including its derivatives, have been explored extensively. These technologies are crucial for addressing environmental contamination and public health risks (Otto & Nagaraja,2007)

Safety And Hazards

This would involve detailing any known safety hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.

Future Directions

This would involve discussing potential areas for future research involving the compound, such as new synthetic methods, potential applications, or investigations into its mechanism of action.

I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!

properties

IUPAC Name |

4-(iodomethyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO2/c6-3-5-1-2-7-4-8-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIGHSHTOHPLOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCOC1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Iodomethyl)-1,3-dioxane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({1,3-diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1532236.png)

![3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1532237.png)